(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is an organic compound with a complex structure, characterized by the presence of cyano, phenyl, and prop-2-enamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylaniline, 4-isopropylbenzaldehyde, and malononitrile.
Condensation Reaction: The first step involves the condensation of 2,5-dimethylaniline with 4-isopropylbenzaldehyde in the presence of a base like sodium hydroxide to form an imine intermediate.
Knoevenagel Condensation: The imine intermediate then undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst such as piperidine to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for the treatment of diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the isopropyl group on the phenyl ring, which may affect its reactivity and biological activity.
(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(methyl)phenyl]prop-2-enamide: Contains a methyl group instead of an isopropyl group, potentially altering its physical and chemical properties.
Uniqueness
The presence of the isopropyl group in (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This unique structural feature may contribute to its distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22N2O/c1-14(2)18-9-7-17(8-10-18)12-19(13-22)21(24)23-20-11-15(3)5-6-16(20)4/h5-12,14H,1-4H3,(H,23,24)/b19-12+ |
InChI Key |
CNLCUSKKNUKEQE-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N |
Origin of Product |
United States |
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